molecular formula C9H11NO3 B14263676 4-Amino-2,5-dimethoxybenzaldehyde CAS No. 161039-59-4

4-Amino-2,5-dimethoxybenzaldehyde

Cat. No.: B14263676
CAS No.: 161039-59-4
M. Wt: 181.19 g/mol
InChI Key: IQSSYDHWCFYQRU-UHFFFAOYSA-N
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Description

4-Amino-2,5-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzaldehyde, featuring an amino group at the 4-position and two methoxy groups at the 2- and 5-positions on the benzene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-dimethoxybenzaldehyde typically involves the following steps:

    Nitration of 2,5-dimethoxytoluene: The starting material, 2,5-dimethoxytoluene, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction of the Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Oxidation of the Methyl Group: The methyl group is oxidized to an aldehyde group using oxidizing agents like chromium trioxide or potassium permanganate.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs. The choice of solvents, temperature control, and purification methods are optimized to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like Schiff bases when reacted with aldehydes or ketones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aldehydes or ketones in the presence of an acid catalyst.

Major Products:

    Oxidation: 4-Amino-2,5-dimethoxybenzoic acid.

    Reduction: 4-Amino-2,5-dimethoxybenzyl alcohol.

    Substitution: Schiff bases and other derivatives.

Scientific Research Applications

4-Amino-2,5-dimethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a building block for bioactive compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,5-dimethoxybenzaldehyde involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.

    Receptor Binding: It may bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

    Redox Reactions: The compound can participate in redox reactions, affecting cellular redox homeostasis and oxidative stress responses.

Comparison with Similar Compounds

    2,5-Dimethoxybenzaldehyde: Lacks the amino group at the 4-position.

    4-Amino-3,5-dimethoxybenzaldehyde: Has methoxy groups at different positions on the benzene ring.

    4-Amino-2,5-dimethoxybenzoic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness: 4-Amino-2,5-dimethoxybenzaldehyde is unique due to the presence of both amino and methoxy groups on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.

Properties

CAS No.

161039-59-4

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

4-amino-2,5-dimethoxybenzaldehyde

InChI

InChI=1S/C9H11NO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,10H2,1-2H3

InChI Key

IQSSYDHWCFYQRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)N

Origin of Product

United States

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